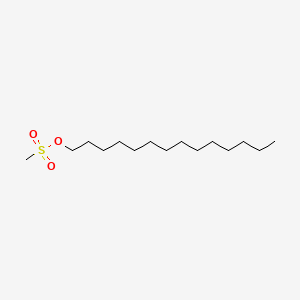

Tetradecyl methane sulfonate

Description

The exact mass of the compound Tetradecyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55256. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(2,16)17/h3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHTUKUQKILIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211275 | |

| Record name | 1-Tetradecanol, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6222-16-8 | |

| Record name | 1-Tetradecanol, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRADECYL METHANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetradecyl methanesulfonate (B1217627) from 1-tetradecanol (B3432657). The document details the chemical transformation, reaction conditions, and a step-by-step experimental protocol. Furthermore, it presents a summary of quantitative data, including key physical and chemical properties of the involved reactants and the final product. The guide also explores the relevance of this synthesis in the context of drug development, highlighting the role of methanesulfonates as crucial intermediates in the preparation of bioactive molecules. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway, a general experimental workflow, and a representative scheme for the application of tetradecyl methanesulfonate in the synthesis of a hypothetical therapeutic agent.

Introduction

Tetradecyl methanesulfonate, a member of the alkyl methanesulfonate family, is a valuable chemical intermediate. Its synthesis from the readily available long-chain alcohol, 1-tetradecanol (also known as myristyl alcohol), is a fundamental transformation in organic chemistry. The methanesulfonyl group imparts unique chemical properties, rendering it an excellent leaving group in nucleophilic substitution reactions. This characteristic makes tetradecyl methanesulfonate a versatile building block in the synthesis of a wide array of more complex molecules, including those with potential therapeutic applications. In the realm of drug development, the introduction of a long alkyl chain, such as the tetradecyl group, can significantly modulate the lipophilicity and pharmacokinetic profile of a drug candidate.

Chemical Synthesis

The synthesis of tetradecyl methanesulfonate from 1-tetradecanol is typically achieved through an esterification reaction with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

The reaction is commonly carried out in an aprotic solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction.

Reagents and Materials

| Compound Name | Formula | Molar Mass ( g/mol ) | Role |

| 1-Tetradecanol | C₁₄H₃₀O | 214.39 | Starting Material |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Mesylating Agent |

| Triethylamine | (C₂H₅)₃N | 101.19 | Base |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching/Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Experimental Protocol

This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-tetradecanol (1.0 equivalent) and anhydrous dichloromethane (10 volumes). The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.5 equivalents) is added to the stirred solution.

-

Addition of Mesylating Agent: Methanesulfonyl chloride (1.2 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetradecyl methanesulfonate.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A Chinese patent suggests washing a solution of the crude product in an aromatic solvent with an aqueous sodium carbonate solution to obtain a product with high thermal stability.[1]

Quantitative Data

| Parameter | 1-Tetradecanol | Tetradecyl Methanesulfonate |

| CAS Number | 112-72-1 | 6222-16-8 |

| Molecular Formula | C₁₄H₃₀O | C₁₅H₃₂O₃S |

| Molecular Weight | 214.39 g/mol | 292.48 g/mol |

| Appearance | White waxy solid | Solid |

| Purity (Typical) | >98% | >99%[2] |

| Storage | Room Temperature | Freezer[2] |

Visualization of Processes

Synthesis Pathway

Caption: Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis.

Relevance in Drug Development

Alkyl methanesulfonates, including tetradecyl methanesulfonate, are important intermediates in the synthesis of various pharmaceutical compounds. The methanesulfonate group serves as an efficient leaving group, allowing for the facile introduction of various nucleophiles to construct more complex molecular architectures.

The long tetradecyl alkyl chain can be strategically incorporated into a drug candidate to enhance its lipophilicity. This modification can influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and a more desirable pharmacokinetic profile.

For instance, tetradecyl methanesulfonate can be used to alkylate a nitrogen or oxygen atom in a heterocyclic core, a common scaffold in many therapeutic agents. This could be a key step in the synthesis of novel anticancer or antiviral agents.[3][4]

Hypothetical Application in the Synthesis of a Bioactive Molecule

The following diagram illustrates a hypothetical synthetic route where tetradecyl methanesulfonate is used to introduce a long alkyl chain onto a heterocyclic core, a common strategy in the development of new therapeutic agents.

References

- 1. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 2. larodan.com [larodan.com]

- 3. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Tetradecyl Methanesulfonate (CAS No. 6222-16-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyl methanesulfonate (B1217627) (CAS No. 6222-16-8), also known as myristyl methanesulfonate, is a chemical compound belonging to the family of alkyl methanesulfonates. While specific research applications and detailed biological evaluations of tetradecyl methanesulfonate are not extensively documented in publicly available literature, this technical guide consolidates the existing physicochemical data, outlines a general synthesis protocol, and discusses potential areas of application based on the characteristics of analogous long-chain alkyl sulfonates. This document aims to serve as a foundational resource for researchers interested in the potential utility of this molecule in various scientific and drug development contexts.

Chemical and Physical Properties

Tetradecyl methanesulfonate is the ester of tetradecanol (B45765) (a 14-carbon fatty alcohol) and methanesulfonic acid. Its long alkyl chain imparts significant lipophilicity. The following table summarizes its key physicochemical properties gathered from various chemical data sources.

| Property | Value | Source |

| CAS Number | 6222-16-8 | [1] |

| Molecular Formula | C₁₅H₃₂O₃S | [1] |

| Molecular Weight | 292.48 g/mol | [1] |

| IUPAC Name | tetradecyl methanesulfonate | N/A |

| Synonyms | Myristyl methanesulfonate, 1-Tetradecanol (B3432657) methanesulfonate | [1] |

| Physical State | Solid | N/A |

| Purity | >99% (as offered by commercial suppliers) | [1] |

| Storage Conditions | Freezer (-20°C) | N/A |

Note: Some properties like boiling point, flash point, and density are reported for similar compounds but could not be definitively verified for tetradecyl methanesulfonate specifically and are therefore omitted.

Synthesis

The primary route for the synthesis of tetradecyl methanesulfonate is the reaction of 1-tetradecanol with methanesulfonyl chloride.[2] This is a standard esterification reaction where the hydroxyl group of the alcohol attacks the sulfonyl chloride, leading to the formation of the methanesulfonate ester and hydrochloric acid as a byproduct. A base, such as pyridine (B92270) or triethylamine (B128534), is typically used to neutralize the HCl formed during the reaction.

Experimental Protocol: General Synthesis of Tetradecyl Methanesulfonate

Materials:

-

1-Tetradecanol

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

-

Triethylamine (or pyridine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine to the solution with stirring.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained at or below 0°C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure tetradecyl methanesulfonate.

-

Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy to confirm its structure and purity.

Caption: General workflow for the synthesis of tetradecyl methanesulfonate.

Potential Applications and Research Directions

While specific biological activities for tetradecyl methanesulfonate are not well-documented, its chemical structure suggests potential applications in several areas of research and development, particularly in drug delivery and as a synthetic intermediate.

Role in Drug Delivery Systems

The amphiphilic nature of tetradecyl methanesulfonate, with its long lipophilic alkyl chain and a polar methanesulfonate headgroup, makes it a candidate for use in the formulation of drug delivery systems. Such molecules can self-assemble into structures like micelles or liposomes, which can encapsulate poorly water-soluble drugs, enhancing their stability, solubility, and bioavailability.

Caption: Conceptual model of tetradecyl methanesulfonate in a drug delivery system.

Synthetic Intermediate

Alkyl methanesulfonates are known to be good leaving groups in nucleophilic substitution reactions. Therefore, tetradecyl methanesulfonate could serve as a useful intermediate in organic synthesis for the introduction of the 14-carbon tetradecyl group onto various substrates.

Analytical Methods

The analysis of tetradecyl methanesulfonate would likely employ standard chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS could be a suitable method for the identification and quantification of tetradecyl methanesulfonate.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), could also be used for its analysis, especially in complex matrices.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation and confirmation of synthesis.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the S=O stretching of the sulfonate group.

Safety and Handling

Conclusion

Tetradecyl methanesulfonate (CAS No. 6222-16-8) is a long-chain alkyl methanesulfonate with defined physicochemical properties. While its biological activity and specific applications in drug development are yet to be thoroughly explored, its chemical nature suggests potential as a component in drug delivery formulations and as a synthetic intermediate. Further research is warranted to fully elucidate the potential of this molecule. This guide provides a starting point for researchers by consolidating the available information and outlining standard methodologies for its synthesis and analysis.

References

- 1. larodan.com [larodan.com]

- 2. TETRADECYL METHANE SULFATE synthesis - chemicalbook [chemicalbook.com]

- 3. rroij.com [rroij.com]

- 4. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action for Tetradecyl Methanesulfonate

Disclaimer: Direct experimental studies detailing the specific mechanism of action for tetradecyl methanesulfonate (B1217627) are not extensively available in peer-reviewed literature. The following guide is constructed based on the well-established principles of medicinal chemistry, the known reactivity of the methanesulfonate functional group, and by analogy to closely related, well-characterized short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

Introduction

Tetradecyl methanesulfonate (TMS) is an organic compound featuring a long, 14-carbon alkyl chain (tetradecyl) attached to a methanesulfonate ester group. Structurally, it belongs to the class of alkyl methanesulfonates, which are known for their potential as alkylating agents.[1] These agents are characterized by their ability to transfer an alkyl group to nucleophilic sites on cellular macromolecules. This guide elucidates the probable mechanism of action of TMS, its likely cellular targets, and the downstream biological consequences, drawing parallels from its better-studied analogues.

Proposed Mechanism of Action: DNA Alkylation

The core of tetradecyl methanesulfonate's predicted biological activity lies in its function as an alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating a nucleophilic substitution (SN2) reaction where the tetradecyl group is transferred to a nucleophile.[1][2]

Chemical Reactivity: The primary cellular target for such electrophilic compounds is the DNA molecule, which is rich in nucleophilic centers. The alkylation of DNA by TMS is predicted to proceed via the covalent attachment of the tetradecyl group to nitrogen and oxygen atoms in the DNA bases.[3]

Based on studies with methyl methanesulfonate (MMS), the most probable sites of alkylation on DNA are:

-

N7-deoxyguanosine: This is the most frequent site of methylation by MMS.[3]

-

N3-deoxyadenosine: Another primary target for methylation.[3]

-

Other sites, including oxygen atoms in the bases and the phosphodiester backbone, can also be alkylated, though typically to a lesser extent.[3]

The addition of a bulky tetradecyl group to a DNA base would create a significant steric hindrance, leading to distortions in the DNA double helix. These structural alterations are potent triggers for cellular DNA damage response pathways.

The Role of the Tetradecyl Chain: The long, 14-carbon chain of TMS imparts a high degree of lipophilicity (fat-solubility) to the molecule.[4] This property is expected to significantly influence its pharmacokinetic and pharmacodynamic profile compared to short-chain analogues like MMS.

-

Cellular Uptake and Distribution: Increased lipophilicity can enhance the ability of TMS to cross cellular membranes, potentially leading to higher intracellular concentrations.[4][5] Studies on other lipophilic alkylating agents have shown that this property can be exploited to improve drug delivery, for instance, across the blood-brain barrier.[6]

-

Subcellular Localization: The tetradecyl chain may promote the association of TMS with lipid-rich structures within the cell, such as the nuclear membrane, endoplasmic reticulum, and mitochondria. It has been shown that MMS can trigger lipid alterations at the inner nuclear membrane, a phenomenon that could be more pronounced with a highly lipophilic agent like TMS.[7]

Downstream Cellular Consequences

The formation of tetradecyl-DNA adducts is predicted to initiate a cascade of cellular events characteristic of the DNA Damage Response (DDR).

-

Stalling of Replication and Transcription: The bulky DNA adducts act as physical blocks, stalling the progression of DNA and RNA polymerases. This leads to replication fork collapse and an inhibition of gene transcription.[3]

-

Activation of DNA Repair Pathways: The cell employs several mechanisms to repair alkylated DNA bases, primarily Base Excision Repair (BER). The failure to accurately repair these lesions before replication can lead to the fixation of mutations.

-

Cell Cycle Arrest: Sensor proteins, such as ATM and ATR kinases, recognize the DNA damage and activate downstream checkpoint kinases (Chk1/Chk2). This signaling cascade leads to the phosphorylation of cell cycle regulators like p53 and Cdc25, resulting in cell cycle arrest, typically at the G1 or G2/M phases. This pause provides the cell with time to repair the DNA damage.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the p53 pathway can trigger programmed cell death (apoptosis) to eliminate the compromised cell.[8]

Data Presentation: Comparative Profile of Alkyl Methanesulfonates

Since no quantitative data for tetradecyl methanesulfonate is available, the following table summarizes the known properties and effects of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) to provide a comparative context for the expected activity of a long-chain alkyl methanesulfonate.

| Property | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | Tetradecyl Methanesulfonate (TMS) - Predicted |

| Chemical Formula | C₂H₆O₃S | C₃H₈O₃S | C₁₅H₃₂O₃S |

| Primary MOA | DNA Alkylating Agent[3] | DNA Alkylating Agent | DNA Alkylating Agent |

| Primary Target | DNA (N7-Guanine, N3-Adenine)[3] | DNA (causes GC to AT transitions)[9] | DNA (N7-Guanine, N3-Adenine) |

| Key Cellular Effects | Induces DNA damage, stalls replication forks, triggers DNA repair, cell cycle arrest, and apoptosis.[3] | Potent mutagen used in genetic research, induces point mutations, carcinogen.[9] | Expected to induce significant DNA damage, leading to replication stress, cell cycle arrest, and apoptosis. |

| Lipophilicity | Low | Low | High |

| Cellular Uptake | Water-soluble | Water-soluble | Predicted to readily cross lipid membranes. |

| Known Carcinogenicity | Yes[3] | Yes | Predicted to be a potential carcinogen. |

Experimental Protocols

To investigate the proposed mechanism of action for tetradecyl methanesulfonate, researchers could adapt standard protocols used for other alkylating agents.

Example Protocol: Comet Assay (Single Cell Gel Electrophoresis) to Detect DNA Damage

This assay is used to detect DNA strand breaks in individual cells.

-

Cell Treatment: Culture a suitable cell line (e.g., A549 lung carcinoma cells) to 70-80% confluency. Treat the cells with varying concentrations of tetradecyl methanesulfonate (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 2-4 hours). Include a negative control (solvent only) and a positive control (e.g., 100 µM MMS).

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by trypsinization. Centrifuge to pellet the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Quickly pipette 75 µL of this mixture onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

-

Cell Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C. The alkaline conditions will expose single-strand breaks and alkali-labile sites.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." Quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: DNA Damage Response to Alkylation

The following diagram illustrates the central signaling cascade initiated by DNA alkylation.

Caption: DNA damage response pathway initiated by an alkylating agent.

Experimental Workflow: Comet Assay

The diagram below outlines the key steps in the Comet Assay protocol.

Caption: Workflow for detecting DNA damage using the Comet Assay.

References

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 4. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 5. Cytotoxic effect of a lipophilic alkylating agent after incorporation into low density lipoprotein or emulsions: studies in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of lipophilic anticancer agents for the treatment of brain tumors by the esterification of water-soluble chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Alkyl Methanesulfonates as Alkylating Agents

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the properties of alkyl methanesulfonates as DNA alkylating agents. While the topic of interest is Tetradecyl Methanesulfonate (B1217627), specific biological and mechanistic data for this long-chain variant are not available in current scientific literature. Therefore, this document uses the extensively studied short-chain analogue, Methyl Methanesulfonate (MMS) , as the primary exemplar to illustrate the chemical properties, mechanisms of action, and biological effects characteristic of this class of compounds.

Introduction to Alkyl Methanesulfonates

Alkyl methanesulfonates (mesylates) are esters of methanesulfonic acid with the general structure R-OSO₂CH₃. They are recognized as a significant class of monofunctional alkylating agents, capable of covalently attaching an alkyl group (R) to nucleophilic sites on biomolecules.[1] The reactivity of these compounds is largely dictated by the nature of the alkyl group and the excellent leaving group character of the methanesulfonate anion.[2]

Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potent genotoxic agents that have been instrumental in genetics and cancer research as model mutagens.[2][3] They introduce alkyl adducts into DNA, which, if not properly repaired, can lead to replication blocks, mutations, and ultimately, cell death.[4] This cytotoxic activity underpins the use of some alkylating agents in chemotherapy.[5]

In contrast, long-chain alkyl methanesulfonates, like the titular tetradecyl methanesulfonate, are less studied for their biological activity and are more commonly employed in other areas of chemical synthesis.[2] The increased length of the alkyl chain is known to significantly alter physical properties such as hydrophobicity and viscosity, which would in turn be expected to influence the compound's bioavailability, cellular uptake, and interaction with biological targets.[6][7]

This guide will provide a detailed overview of the mechanism of action, experimental use, and biological consequences of alkyl methanesulfonate-induced DNA damage, using MMS as the reference compound.

Chemical Properties and Synthesis

Alkyl methanesulfonates are typically synthesized via the esterification of an alkyl alcohol with methanesulfonyl chloride in the presence of a base.[2]

Table 1: Chemical Properties of Representative Alkyl Methanesulfonates

| Property | Methyl Methanesulfonate (MMS) | Tetradecyl Methanesulfonate (TMS) |

| CAS Number | 66-27-3 | 6222-16-8 |

| Molecular Formula | C₂H₆O₃S | C₁₅H₃₂O₃S |

| Molecular Weight | 110.13 g/mol | 292.48 g/mol |

| Appearance | Oily, colorless liquid | Not specified (likely solid/waxy) |

| Synonyms | Methyl Mesylate | Myristyl Methanesulfonate |

Data sourced from Larodan[8] and Sigma-Aldrich.

Mechanism of Action: DNA Alkylation

Alkyl methanesulfonates act via an Sɴ2 (bimolecular nucleophilic substitution) mechanism. The carbon atom of the alkyl group is electrophilic and is attacked by nucleophilic centers in biomolecules, most significantly the nitrogen and oxygen atoms of DNA bases.

The primary targets for methylation by MMS are the N7 position of guanine (B1146940) (forming 7-methylguanine) and the N3 position of adenine (B156593) (forming 3-methyladenine).[4] These adducts do not directly distort the DNA helix but can block the progression of DNA replication forks, leading to cellular stress and the activation of DNA damage response pathways.[3][4]

Biological Effects and Signaling Pathways

The introduction of alkyl adducts into DNA triggers a complex cellular response known as the DNA Damage Response (DDR). This response aims to repair the damage, halt the cell cycle to allow time for repair, or induce programmed cell death (apoptosis) if the damage is too severe.[9]

Key pathways involved in the response to MMS-induced damage include:

-

Base Excision Repair (BER): This is the primary pathway for repairing the types of base damage caused by MMS.[4]

-

Homologous Recombination (HR): While MMS does not typically cause direct double-strand breaks (DSBs), the stalling of replication forks can lead to their collapse into DSBs, which requires the HR pathway for repair. Cells deficient in HR are notably sensitive to MMS.[4]

-

Cell Cycle Checkpoints: Upon detecting DNA damage, kinases such as ATM and ATR are activated, which in turn activate checkpoint proteins like CHK1 and CHK2. This leads to a delay in the cell cycle, providing a window for DNA repair.[9]

Experimental Protocols and Data

Alkyl methanesulfonates are frequently used in laboratory settings to study DNA repair and mutagenesis. Below are a generalized protocol for assessing cytotoxicity and a table summarizing key quantitative data for MMS.

Generalized Protocol: Mammalian Cell Cytotoxicity Assay

This protocol outlines a typical experiment to determine the toxicity of an alkylating agent like MMS to a mammalian cell line.

Methodology:

-

Cell Culture: 500 cells (e.g., Chinese Hamster Ovary cells) are plated onto 100 mm petri dishes and allowed to attach for 24 hours.

-

Treatment: The culture medium is replaced with a medium containing the desired concentration of MMS or a vehicle control. The treatment duration is typically short, for example, 0.5 to 1 hour.

-

Recovery: Following treatment, the plates are rinsed three times with a buffered salt solution (e.g., HBSS) to remove the agent, and fresh medium is added.

-

Incubation: Plates are incubated for 7 to 12 days, allowing surviving cells to proliferate and form visible colonies.

-

Quantification: Colonies are fixed with methanol (B129727) and stained with a solution such as methylene blue. Colonies containing more than 50 cells are counted. The survival fraction is calculated relative to the vehicle-treated control.

This protocol is adapted from methodologies described for MMS toxicity assays.[4]

Quantitative Alkylation Data

The following table presents data on the extent of DNA alkylation by MMS under specific experimental conditions.

Table 2: DNA Alkylation by Methyl Methanesulfonate (MMS) in Mammalian Cells

| Parameter | Value | Conditions |

| Treatment Concentration | 3 mM | AA8 Chinese Hamster Ovary Cells |

| Calculated % of Bases Alkylated | 0.044% | Based on DNA reactivity data |

| Primary Adducts Formed | 7-methylguanine | Major product |

| 3-methyladenine | Minor product |

Data derived from Lundin et al. (2005)[4]. The percentage of alkylated bases is a calculated value based on established DNA reactivity constants.

Conclusion and Future Directions

Alkyl methanesulfonates, particularly short-chain variants like MMS, are well-characterized Sɴ2 alkylating agents that serve as invaluable tools for studying DNA damage and repair. They primarily induce N-alkylation of purine (B94841) bases, leading to replication stress and the activation of comprehensive DNA damage response pathways.

The biological activity of long-chain alkyl methanesulfonates such as tetradecyl methanesulfonate remains a significant knowledge gap. Future research should aim to characterize the cytotoxic and genotoxic potential of these compounds. Investigating how the long, hydrophobic tetradecyl chain affects cellular uptake, target specificity, and the resulting cellular response would provide crucial insights into the structure-activity relationship within this important class of chemical agents. Such studies would be vital for assessing their potential risk as environmental mutagens or their utility in novel therapeutic applications.

References

- 1. List of Alkylating agents - Drugs.com [drugs.com]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 7. Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. larodan.com [larodan.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Hydrophobicity of Long-Chain Alkyl Methanesulfonates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain alkyl methanesulfonates, a class of non-ionic surfactants, are characterized by a polar methanesulfonate (B1217627) head group and a non-polar long-chain alkyl tail. This amphiphilic nature governs their hydrophobicity, a critical parameter influencing their behavior in aqueous and non-aqueous environments. This guide provides a comprehensive overview of the hydrophobicity of these compounds, addressing the challenges in its direct measurement and presenting available data and established experimental protocols. A notable scarcity of empirical hydrophobicity data for long-chain alkyl methanesulfonates necessitates a reliance on predictive models and comparative data from structurally similar surfactants. This document aims to equip researchers with the foundational knowledge and methodologies required to assess and understand the hydrophobic properties of this class of molecules.

Introduction to Alkyl Methanesulfonates

Alkyl methanesulfonates are esters of methanesulfonic acid and an alcohol. They are broadly categorized into short-chain and long-chain variants.[1] Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-studied for their genotoxicity and are considered potential impurities in pharmaceutical products.[1] In contrast, long-chain alkyl methanesulfonates are primarily utilized for their surfactant properties, finding applications in areas such as the analytical separation of water-soluble basic analytes.[1]

The defining characteristic of long-chain alkyl methanesulfonates is their amphiphilicity, which drives their tendency to self-assemble in solution, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is intrinsically linked to their hydrophobicity, which increases with the length of the alkyl chain.

Quantitative Hydrophobicity Data

A comprehensive review of the scientific literature reveals a significant lack of experimentally determined quantitative hydrophobicity data (logP, water solubility, and CMC) specifically for long-chain alkyl methanesulfonates. However, computational models provide predicted values for the octanol-water partition coefficient (logP), a key indicator of hydrophobicity. The following table summarizes the predicted logP values for a selection of long-chain alkyl methanesulfonates. It is crucial to note that these are theoretical estimations and should be used with an understanding of their inherent limitations.

| Compound Name | Alkyl Chain Length | Molecular Formula | Predicted logP | Data Source |

| Octyl Methanesulfonate | C8 | C9H20O3S | 3.1 | PubChem[2] |

| Decyl Methanesulfonate | C10 | C11H24O3S | Not Available | - |

| Dodecyl Methanesulfonate | C12 | C13H28O3S | 5.2 | PubChem[3] |

| Tetradecyl Methanesulfonate | C14 | C15H32O3S | 6.3 | PubChemLite[4] |

| Hexadecyl Methanesulfonate | C16 | Not Available | Not Available | - |

Note: Predicted logP values are computationally derived and have not been experimentally verified.

The hydrophobicity of surfactants generally increases with the length of the alkyl chain.[5][6][7][8] This trend is reflected in the predicted logP values for octyl, dodecyl, and tetradecyl methanesulfonate. While specific water solubility and CMC values are not available for this class of compounds, it is expected that water solubility will decrease and the CMC will decrease with increasing alkyl chain length, consistent with the behavior of other homologous series of surfactants.

Experimental Protocols for Determining Hydrophobicity

The accurate determination of the hydrophobicity of surfactants like long-chain alkyl methanesulfonates requires specialized experimental techniques that account for their amphiphilic nature.

Determination of Octanol-Water Partition Coefficient (logP)

The measurement of logP for surfactants is challenging due to their tendency to form micelles and accumulate at the octanol-water interface.[1][9][10] The "slow-stirring" or "stir-flask" method, coupled with a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC), is the most reliable approach.[9][10] It is critical to work with surfactant concentrations below their Critical Micelle Concentration (CMC) to obtain meaningful results.[1][9][10]

Protocol: Stir-Flask Method for logP Determination

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the long-chain alkyl methanesulfonate in the aqueous phase at a concentration known to be below its estimated CMC.

-

Equilibration: In a jacketed glass vessel at a constant temperature, combine the octanol (B41247) and the aqueous solution of the surfactant. Stir the mixture slowly for a prolonged period (e.g., 24-48 hours) to allow for partitioning without forming an emulsion.

-

Phase Separation: Cease stirring and allow the octanol and water phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the alkyl methanesulfonate in each phase using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Concentration in Octanol] / [Concentration in Water]).

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution as a function of concentration.[11] At the CMC, there is an abrupt change in several of these properties.

Common Methods for CMC Determination:

-

Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[11] A plot of surface tension versus the logarithm of surfactant concentration will show a distinct break point corresponding to the CMC.[12]

-

Conductivity Measurement: For ionic surfactants, the molar conductivity of the solution changes at the CMC due to the binding of counter-ions to the micelles. A plot of conductivity versus surfactant concentration will exhibit a change in slope at the CMC.[13][14][15] While long-chain alkyl methanesulfonates are non-ionic, this method is important for comparative studies with ionic surfactants.

-

Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. The fluorescence spectrum of the probe changes upon moving from a polar (water) to a non-polar (micelle) environment. By monitoring this change as a function of surfactant concentration, the CMC can be determined.[16]

Protocol: CMC Determination by Surface Tensiometry

-

Solution Preparation: Prepare a series of solutions of the long-chain alkyl methanesulfonate in deionized water, covering a wide range of concentrations both below and above the expected CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the measured surface tension against the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show two linear regions. The intersection of the regression lines through these two regions corresponds to the CMC.[12]

Visualizations

Experimental Workflow for logP Determination

Caption: Workflow for logP determination by the stir-flask method.

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for CMC determination by surface tensiometry.

Relationship between Alkyl Chain Length and Hydrophobicity

Caption: The impact of alkyl chain length on key hydrophobicity parameters.

Conclusion

The hydrophobicity of long-chain alkyl methanesulfonates is a fundamental property that dictates their performance in various applications, from analytical chemistry to potential roles in drug delivery systems. While a significant gap exists in the availability of direct experimental data for this specific class of surfactants, this guide provides a framework for understanding and assessing their hydrophobic character. By utilizing the detailed experimental protocols for logP and CMC determination, researchers can generate the necessary empirical data. Furthermore, the provided predicted logP values and the established relationships between alkyl chain length and hydrophobicity offer a solid foundation for initial assessments and the design of future studies. For drug development professionals, a thorough understanding of these hydrophobic properties is essential for formulation design, predicting biocompatibility, and ensuring the efficacy and safety of novel therapeutic agents.

References

- 1. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octyl methanesulfonate | C9H20O3S | CID 11790439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodecyl methanesulfonate | C13H28O3S | CID 247385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tetradecyl methanesulfonate (C15H32O3S) [pubchemlite.lcsb.uni.lu]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. biolinscientific.com [biolinscientific.com]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. Virtual Labs [csc-iiith.vlabs.ac.in]

- 15. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 16. agilent.com [agilent.com]

A Comprehensive Technical Guide to the Solubility of Tetradecyl Methanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of tetradecyl methanesulfonate (B1217627), a long-chain alkyl sulfonate of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in their specific organic solvents of interest. The guide outlines established experimental protocols, data presentation standards, and the underlying principles governing the solubility of such compounds.

Introduction to Tetradecyl Methanesulfonate and its Solubility

Tetradecyl methanesulfonate (CAS No. 6222-16-8) is the ester of tetradecanol (B45765) and methanesulfonic acid. Its molecular structure, consisting of a long, nonpolar C14 alkyl chain and a polar methanesulfonate head group, imparts amphiphilic properties that dictate its solubility behavior. The general principle of "like dissolves like" is paramount in predicting its solubility. Consequently, tetradecyl methanesulfonate is expected to exhibit greater solubility in nonpolar or moderately polar organic solvents that can effectively solvate its long alkyl chain, and lower solubility in highly polar, protic solvents.

Quantitative Solubility Data

Table 1: Solubility of Tetradecyl Methanesulfonate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Acetone | 25 | Shake-Flask Method | |||

| e.g., Acetonitrile (B52724) | 25 | Shake-Flask Method | |||

| e.g., Dichloromethane | 25 | Shake-Flask Method | |||

| e.g., Diethyl Ether | 25 | Shake-Flask Method | |||

| e.g., Dimethylformamide | 25 | Shake-Flask Method | |||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask Method | |||

| e.g., Ethanol | 25 | Shake-Flask Method | |||

| e.g., Ethyl Acetate | 25 | Shake-Flask Method | |||

| e.g., Hexane | 25 | Shake-Flask Method | |||

| e.g., Methanol | 25 | Shake-Flask Method | |||

| e.g., Toluene | 25 | Shake-Flask Method | |||

| e.g., Tetrahydrofuran | 25 | Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

Tetradecyl methanesulfonate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (B75204) or sealed flasks

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable quantitative analytical technique.

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid tetradecyl methanesulfonate to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The optimal time should be determined by preliminary experiments where the concentration of the solute in the solution is measured at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. To achieve a clear separation of the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Quantification: Determine the concentration of tetradecyl methanesulfonate in the filtered aliquot using a validated analytical method, such as HPLC.

-

HPLC Method Development (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water may be suitable.

-

Detection: As tetradecyl methanesulfonate lacks a strong chromophore, an ELSD or a UV detector at a low wavelength (e.g., ~210 nm) may be used.

-

Standard Curve: Prepare a series of standard solutions of tetradecyl methanesulfonate of known concentrations in the same solvent to generate a calibration curve.

-

-

-

Data Calculation: From the concentration determined by HPLC and the volume of the aliquot, calculate the solubility in g/100 mL and mol/L.

Experimental Workflow Diagram

References

Unlocking Lipid Mysteries: A Technical Guide to the Potential Applications of Tetradecyl Methanesulfonate in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyl methanesulfonate (B1217627) (C₁₅H₃₂O₃S), a long-chain alkyl sulfonate ester, presents a compelling yet underexplored tool for lipid research. Its unique chemical structure, featuring a 14-carbon alkyl chain and a highly reactive methanesulfonate leaving group, positions it as a versatile probe for investigating complex lipid biology. This technical guide explores the potential applications of tetradecyl methanesulfonate as a covalent inhibitor of lipid-modifying enzymes and as a modulator of lipid membrane dynamics. Detailed experimental protocols and conceptual signaling pathways are presented to provide a framework for its practical implementation in the laboratory.

Introduction

The study of lipids, or lipidomics, is a rapidly expanding field critical to understanding cellular processes in both health and disease. Lipids are not merely structural components of membranes but also function as signaling molecules, energy storage depots, and modulators of protein function. The development of novel chemical tools to probe and perturb lipid pathways is paramount for advancing our understanding and identifying new therapeutic targets.

Tetradecyl methanesulfonate, a commercially available ester of myristyl alcohol and methanesulfonic acid, possesses inherent properties that make it a promising candidate for lipid research. Its long alkyl chain mimics that of myristic acid, a common saturated fatty acid, suggesting potential interactions with lipid-binding proteins and incorporation into lipid membranes. The methanesulfonate group is an excellent leaving group, rendering the molecule susceptible to nucleophilic attack and enabling it to act as an alkylating agent. This dual characteristic opens up possibilities for its use in several key areas of lipid research.

Chemical Properties and Synthesis

A clear understanding of the physicochemical properties of tetradecyl methanesulfonate is essential for its application in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂O₃S | [1][2] |

| Molecular Weight | 292.48 g/mol | [1] |

| CAS Number | 6222-16-8 | [1] |

| Synonyms | 1-Tetradecanol (B3432657), methanesulfonate; Methanesulfonic acid, tetradecyl ester | [1] |

| Purity | >99% (commercially available) | [1] |

| Storage | Freezer | [3] |

Synthesis: Tetradecyl methanesulfonate can be synthesized via the esterification of 1-tetradecanol with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine.[4] This straightforward synthesis allows for the potential generation of radiolabeled or isotopically labeled versions for tracer studies.

Potential Application 1: Covalent Inhibition of Lipid-Modifying Enzymes

The methanesulfonate moiety of tetradecyl methanesulfonate makes it a potential covalent inhibitor of enzymes that have a nucleophilic residue (e.g., cysteine, serine, histidine, or lysine) in their active site and a binding pocket that accommodates a long alkyl chain. Many enzymes involved in lipid metabolism, such as fatty acid synthases, acyltransferases, and lipases, fit this description.

Mechanism of Covalent Inhibition

Tetradecyl methanesulfonate can act as an electrophile, where a nucleophilic amino acid residue in the enzyme's active site attacks the carbon atom of the tetradecyl group, displacing the methanesulfonate leaving group. This forms a stable covalent bond, leading to irreversible inhibition of the enzyme.

References

- 1. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]

- 2. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

Tetradecyl Methanesulfonate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

This section summarizes the known physical and chemical properties of tetradecyl methanesulfonate (B1217627).

| Property | Value |

| Chemical Name | Tetradecyl methanesulfonate |

| Synonyms | 1-Tetradecanol, methanesulfonate; Methanesulfonic acid, tetradecyl ester; Tetradecyl mesylate[1] |

| CAS Number | 6222-16-8[1] |

| Molecular Formula | C15H32O3S[1] |

| Molecular Weight | 292.48 g/mol [1] |

| Physical State | Solid[1] |

| Boiling Point | 399.7°C at 760 mmHg[2] |

| Purity | >99% (typical)[1] |

| Storage | Freezer (-20°C)[1][3] |

Hazard Identification and Toxicological Profile

While specific toxicological data for tetradecyl methanesulfonate are unavailable, the primary toxicological concern for alkyl methanesulfonates is their activity as alkylating agents. The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on biological macromolecules, including DNA.[4]

Short-chain alkyl methanesulfonates are recognized as DNA-reactive genotoxins and potential carcinogens.[4] It is prudent to assume that tetradecyl methanesulfonate may possess similar hazardous properties.

Summary of Potential Hazards

Based on data for related compounds like methyl methanesulfonate (MMS), potential hazards include:

-

Mutagenicity: Likely to be mutagenic by causing DNA alkylation.[5]

-

Carcinogenicity: Potentially carcinogenic to humans. MMS is reasonably anticipated to be a human carcinogen.[5]

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Toxicological Data for Structurally Related Alkyl Methanesulfonates

The following table summarizes the known hazards of short-chain alkyl methanesulfonates to illustrate the potential risks.

| Compound | CAS Number | Key Hazards |

| Methyl Methanesulfonate (MMS) | 66-27-3 | Genotoxic, Carcinogenic, Mutagenic, Apoptosis Inducer[5] |

| Ethyl Methanesulfonate (EMS) | 62-50-0 | Genotoxic, Carcinogenic, Mutagenic[4] |

Handling and Storage Precautions

Given the potential for high toxicity, stringent safety measures should be implemented when handling tetradecyl methanesulfonate.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used. |

Safe Handling Practices

-

Work in a designated area, such as a chemical fume hood, to minimize exposure.

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools and prevent electrostatic discharge.[6]

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Prepare a spill kit and have it readily available.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid breathing dust or vapors.

-

Prevent the substance from entering drains.[6]

-

Carefully sweep up or scoop up the spilled material and place it in a suitable, closed container for disposal.[6]

Fire-Fighting Measures

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6]

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Hazardous decomposition products may include carbon oxides and sulfur oxides.[7]

Experimental Protocols: Assessing Mutagenicity

As specific experimental data for tetradecyl methanesulfonate is lacking, this section provides a generalized protocol for a standard mutagenicity assay that would be appropriate for its evaluation.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-deficient medium unless a reverse mutation (reversion) occurs.

Methodology:

-

Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Dose-Response: Prepare a series of concentrations of tetradecyl methanesulfonate in a suitable solvent.

-

Exposure:

-

In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualized Workflows and Mechanisms

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for the risk assessment and handling of a chemical with limited safety data, such as tetradecyl methanesulfonate.

Caption: Risk assessment and handling workflow for chemicals with limited safety data.

General Mechanism of DNA Alkylation

This diagram illustrates the general mechanism by which an alkyl methanesulfonate can act as a DNA alkylating agent.

Caption: General mechanism of DNA alkylation by an alkyl methanesulfonate.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Treat tetradecyl methanesulfonate and any contaminated materials as hazardous waste. Consult with your institution's environmental health and safety department for specific disposal guidelines.

Conclusion

Due to the absence of specific toxicological data, tetradecyl methanesulfonate must be treated as a potentially hazardous substance. The known genotoxic and carcinogenic properties of related short-chain alkyl methanesulfonates warrant the implementation of stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals should exercise extreme caution and adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure until more definitive safety data becomes available.

References

- 1. larodan.com [larodan.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Tetradecyl Methane Sulfate, 6222-16-8 | BroadPharm [broadpharm.com]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. targetmol.com [targetmol.com]

- 7. fishersci.com [fishersci.com]

In-Depth Technical Guide: Thermal Stability of Tetradecyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl methanesulfonate (B1217627) (CAS No. 6222-16-8) is an alkyl methanesulfonate ester.[1][2] The methanesulfonyl group is a common functionality in medicinal chemistry and materials science, making the thermal stability of such compounds a critical parameter for safe handling, storage, and application. Understanding the decomposition temperature and behavior under thermal stress is essential for predicting shelf-life, identifying potential hazards, and ensuring the integrity of drug substances and materials. This guide will focus on the primary techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of Tetradecyl Methanesulfonate

A common route for the synthesis of tetradecyl methanesulfonate involves the reaction of 1-tetradecanol (B3432657) with methanesulfonyl chloride.[1]

Experimental Protocol: Synthesis

Materials:

-

1-Tetradecanol

-

Methanesulfonyl chloride

-

Anhydrous non-protic solvent (e.g., dichloromethane, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol and the tertiary amine base in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography, TLC, until the starting material is consumed).

-

Workup:

-

Quench the reaction by slowly adding the quenching solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over the drying agent.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude tetradecyl methanesulfonate using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Thermal Stability Analysis

The thermal stability of tetradecyl methanesulfonate can be thoroughly investigated using TGA and DSC. These techniques provide information on mass changes and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3][4] This analysis is crucial for determining the decomposition temperature, identifying residual solvents or moisture, and assessing the overall thermal stability of a material.[3][5]

Instrument: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the tetradecyl methanesulfonate sample (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air) and set the flow rate.

-

Program the temperature profile:

-

Initial temperature: Ambient (e.g., 25 °C).

-

Heating rate: A linear heating rate, typically 10 °C/min.

-

Final temperature: A temperature beyond the expected decomposition (e.g., 500 °C).

-

-

-

Data Acquisition: Initiate the heating program and record the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA thermogram (a plot of mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Percentage Mass Loss: The amount of mass lost at different temperature ranges, corresponding to the loss of specific components or decomposition events.

-

Residue: The amount of material remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing both qualitative and quantitative information about these processes.[7][9][10]

Instrument: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the tetradecyl methanesulfonate sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Select the desired atmosphere (e.g., nitrogen) and set the flow rate.

-

Program the temperature profile. A common profile is a heat-cool-heat cycle to observe both initial thermal events and those after a defined thermal history.

-

First Heating Scan: Heat from a sub-ambient temperature (e.g., -20 °C) to a temperature above the expected melting point but below decomposition, at a controlled rate (e.g., 10 °C/min).

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the glass transition and melting of the recrystallized material.

-

-

-

Data Acquisition: Initiate the temperature program and record the differential heat flow.

-

Data Analysis: The resulting DSC thermogram (a plot of heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The temperature at the peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHm): The area under the melting peak, representing the energy required to melt the sample.

-

Crystallization Temperature (Tc): The temperature at the peak of the exothermic crystallization transition upon cooling.

-

Glass Transition Temperature (Tg): A step change in the baseline, indicating the transition from a glassy to a rubbery state.

-

Decomposition: A sharp, often irreversible, exothermic or endothermic event, typically at higher temperatures.

-

Data Presentation

While specific data for tetradecyl methanesulfonate is not available, the results from the described experiments would be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical TGA Data for Tetradecyl Methanesulfonate

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | To be determined | Nitrogen |

| Temperature at 5% Mass Loss (Td5) | To be determined | Nitrogen |

| Temperature at 50% Mass Loss (Td50) | To be determined | Nitrogen |

| Final Residue (%) | To be determined | Nitrogen |

Table 2: Hypothetical DSC Data for Tetradecyl Methanesulfonate

| Parameter | Value (°C) |

| Melting Point (Tm) | To be determined |

| Enthalpy of Fusion (ΔHm) | To be determined (J/g) |

| Crystallization Temperature (Tc) | To be determined |

| Glass Transition Temperature (Tg) | To be determined |

Experimental Workflow Visualization

The logical flow of synthesizing and characterizing the thermal stability of tetradecyl methanesulfonate is depicted in the following diagram.

Caption: Workflow for Synthesis and Thermal Analysis of Tetradecyl Methanesulfonate.

References

- 1. TETRADECYL METHANE SULFATE synthesis - chemicalbook [chemicalbook.com]

- 2. larodan.com [larodan.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. TA Instruments DSC System | Nanotechnology Core Facility | University of Illinois Chicago [ncf.uic.edu]

- 8. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 9. A differential scanning calorimetry study of tetracycline repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Methanesulfonyl Group in Tetradecyl Methanesulfonate: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction